{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone
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Overview
Description
- It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
- Physically, it is crystalline and colorless, with specific odors.
- The compound’s aromatic nature arises from its 10 π-electrons, making it susceptible to electrophilic substitution reactions .
4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone: is a heterocyclic compound with a complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Researchers may explore various synthetic pathways to access this compound, considering its potential biological activities.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligands for catalysis.
Biology: It might serve as a pharmacophore for drug discovery due to its indole scaffold.
Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Industry: Explore applications in materials science or organic synthesis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, consider related indole derivatives
Properties
Molecular Formula |
C16H18ClN3O3S2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-11-15(18-12(2)24-11)16(21)19-7-9-20(10-8-19)25(22,23)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
CLUWJAIBIBFUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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